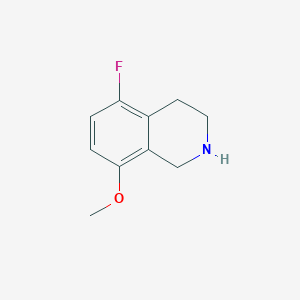

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the tetrahydroisoquinoline family.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)

Reducing Agents: Sodium borohydride (NaBH₄)

Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted tetrahydroisoquinolines .

Applications De Recherche Scientifique

Pharmacological Applications

1. Analgesic Properties

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline has been identified as a selective κ-opioid receptor agonist. This property is significant as it suggests potential use in pain management without the addictive side effects commonly associated with traditional opioids like morphine. In animal studies, this compound demonstrated considerable analgesic activity while minimizing adverse effects such as dependence and addiction .

2. Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives, including 5-fluoro-8-methoxy variants, show promise in treating neurodegenerative diseases such as Alzheimer's disease. These compounds exhibit neuroprotective, anti-inflammatory, and antioxidative properties that target altered signaling pathways involved in neurodegeneration. The ability to mitigate oxidative stress and inflammation positions them as potential therapeutic agents for cognitive disorders .

3. Antiviral and Antitumor Activities

Tetrahydroisoquinoline derivatives have also been explored for their antiviral and antitumor properties. Studies have highlighted their effectiveness against various viral infections and cancer cell lines, suggesting a broad spectrum of biological activities that could be harnessed for therapeutic purposes .

Case Study 1: Pain Management

In a study evaluating the analgesic efficacy of this compound in mice models, researchers found that the compound significantly reduced pain responses compared to control groups. The results indicated that this compound could serve as a viable alternative to traditional opioids in clinical settings due to its lower risk of addiction .

Case Study 2: Neurodegenerative Disease Treatment

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of Alzheimer's disease. The study demonstrated that these compounds could reduce neuronal damage and improve cognitive function through modulation of inflammatory pathways. This suggests their potential as therapeutic agents in neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the fluorine and methoxy groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with different substituents.

5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the fluorine substituent.

Uniqueness

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline (FF-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity based on various research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methoxy group on the tetrahydroisoquinoline skeleton. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit varying degrees of anticancer activity. In particular:

- In vitro Studies : FF-6 has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Ishikawa (endometrial adenocarcinoma). The compound demonstrated promising antiproliferative effects with an IC50 value lower than that of Tamoxifen, a standard treatment for breast cancer. Specifically, compounds derived from tetrahydroisoquinolines showed IC50 values ranging from 0.21 to 5.14 μg/ml against these cell lines .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit estrogen receptors (ER-α and ER-β), which play a crucial role in the proliferation of hormone-dependent cancers. Docking studies indicated favorable interactions between FF-6 and these receptors, suggesting a mechanism involving competitive inhibition .

Antimicrobial Activity

FF-6 has also been investigated for its antimicrobial properties:

- In vitro Antimicrobial Assays : Studies have indicated that certain tetrahydroisoquinoline derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to FF-6 showed better inhibitory effects than standard antibiotics like Neomycin against pathogens such as Klebsiella planticola and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of FF-6 can be further understood through SAR studies:

| Modification | Effect on Activity |

|---|---|

| Fluorination | Enhances lipophilicity and receptor binding |

| Methoxy Group Addition | Increases solubility and bioavailability |

| Variations at N-2, C-3, C-4 | Modulates potency against specific cancer types |

Research indicates that modifications at specific positions on the tetrahydroisoquinoline ring can significantly enhance or diminish biological activity. For example, the introduction of different substituents at the nitrogen or carbon positions can lead to improved potency against resistant strains of cancer cells .

Case Study 1: Breast Cancer Treatment

In a comparative study involving multiple tetrahydroisoquinoline derivatives, FF-6 was evaluated alongside Tamoxifen. Results demonstrated that FF-6 exhibited superior antiproliferative activity in MCF-7 cells with an IC50 value of 0.23 μg/ml compared to Tamoxifen’s 5.14 μg/ml. This suggests potential for FF-6 as a more effective therapeutic agent in treating estrogen receptor-positive breast cancers .

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against clinical isolates of Pseudomonas aeruginosa. FF-6 derivatives showed significant inhibition at concentrations lower than those required for traditional antibiotics, indicating their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDCREAXVBZKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CNCCC2=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368777-04-1 | |

| Record name | 5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.